molecular formula C14H16N4O2S3 B2440373 N-(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE CAS No. 604746-89-6

N-(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2440373
CAS No.: 604746-89-6
M. Wt: 368.49
InChI Key: JVHSFXBYKDFVTC-UHFFFAOYSA-N
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Description

N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.

Preparation Methods

The synthesis of N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be introduced by reacting the intermediate with cyclopentyl isocyanate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction with a suitable thiophene derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic devices or sensors.

Comparison with Similar Compounds

N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be compared with other thiadiazole derivatives, such as:

    N-(5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound also contains a thiadiazole ring but has different substituents, leading to variations in its biological activity and applications.

    2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide: Another thiadiazole derivative with distinct chemical properties and potential therapeutic uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S3/c19-11(15-9-4-1-2-5-9)8-22-14-18-17-13(23-14)16-12(20)10-6-3-7-21-10/h3,6-7,9H,1-2,4-5,8H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHSFXBYKDFVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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